BQR-695 was identified through a high-throughput screening process designed to find inhibitors of Plasmodium phosphatidylinositol 4-kinase. This screening utilized a library of compounds and aimed to discover new chemical entities that could effectively combat malaria. The compound is classified under quinoxaline derivatives, which are known for their biological activity against various protozoan parasites, including those causing malaria and cryptosporidiosis .
The synthesis of BQR-695 involves several key steps typical for quinoxaline derivatives. The initial synthesis is based on established methodologies for creating imidazopyrazine and pyrazolopyridine analogs. Detailed synthetic routes often include:
The specific synthetic pathway for BQR-695 has been described in various studies, emphasizing its reproducibility and efficiency .
The molecular structure of BQR-695 can be characterized by its unique arrangement of atoms that facilitates its interaction with the target enzyme. Key features include:
Data from X-ray crystallography and computational modeling studies provide insights into the precise interactions between BQR-695 and its target, including hydrogen bonding patterns and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
BQR-695 participates in various chemical reactions that are essential for its biological activity:
Research indicates that resistance can arise through copy number variations or specific mutations within the pfpi4k gene, underscoring the importance of continuous monitoring in therapeutic applications .
The mechanism by which BQR-695 exerts its effects involves:
In vitro assays have demonstrated that BQR-695 can induce cell cycle arrest in Plasmodium parasites, leading to their death without significant toxicity to host red blood cells .
BQR-695 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm these properties during compound characterization .
BQR-695 has significant potential applications in scientific research:
Research continues to explore its efficacy across different life cycle stages of malaria parasites, aiming to establish it as a viable treatment option amid rising resistance concerns .
BQR-695 (NVP-BQR695) is a quinoxaline-derived small-molecule inhibitor first identified through targeted drug discovery efforts aimed at phosphatidylinositol 4-kinases (PI4Ks). It was specifically optimized to inhibit the Plasmodium variant of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), exhibiting an exceptionally low half-maximal inhibitory concentration (IC50) of 3.5 nM against the parasitic enzyme [3] [5] [10]. In parallel, it demonstrated activity against the human orthologue (hPI4KIIIβ) with an IC50 of 80–90 nM, establishing its classification as a potent, ATP-competitive kinase inhibitor [1] [6] [10]. The compound’s chemical designation is 2-{[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino}-N-methylacetamide (CAS No. 1513879-21-4), with a molecular weight of 352.39 g/mol and the molecular formula C19H20N4O3 [5] [8] [10]. Its discovery stemmed from medicinal chemistry efforts to refine the antimalarial activity of the imidazopyrazine scaffold, leading to BQR-695’s distinct quinoxaline core optimized for binding specificity within the ATP-binding pocket of PI4KIIIβ [3] [6].
Table 1: Biochemical Properties of BQR-695
Property | Value | Source |
---|---|---|
CAS Number | 1513879-21-4 | [5] [8] [10] |
Molecular Formula | C19H20N4O3 | [1] [6] |
Molecular Weight | 352.39 g/mol | [5] [8] |
IC50 (PfPI4KIIIβ) | 3.5 nM | [3] [6] |
IC50 (hPI4KIIIβ) | 80–90 nM | [1] [10] |
Solubility (DMSO) | 50–70 mg/mL | [5] [10] |
BQR-695 belongs to the quinoxaline-aminomethylacetamide class of PI4K inhibitors, characterized by a planar quinoxaline heterocycle linked to a substituted phenyl ring via a dimethoxyaryl group and an acetamide side chain terminating in an N-methyl group. This scaffold confers high binding affinity through critical interactions with the PI4KIIIβ catalytic site: (1) hydrogen bonding between the acetamide carbonyl and backbone amides in the kinase hinge region, (2) π-π stacking of the quinoxaline ring with hydrophobic residues, and (3) hydrophobic contacts involving the dimethoxyphenyl moiety [6] [8] [10]. Functionally, BQR-695 is classified as a type I ATP-competitive inhibitor, binding the active conformation of PI4KIIIβ and preventing phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) [3] [5]. This inhibition depletes intracellular PI4P pools, disrupting PI4P-dependent membrane trafficking and signaling pathways. Its selectivity profile is notable: while engineered for Plasmodium PI4KIIIβ (PfPI4KIIIβ), it retains cross-reactivity with the human enzyme (hPI4KIIIβ) at a ~23-fold lower potency, attributed to subtle differences in the ATP-binding pocket topology between species [1] [3] [6].
Table 2: Structural Determinants of BQR-695 Binding to PI4KIIIβ
Structural Feature | Role in Target Engagement |
---|---|
Quinoxaline Core | Facilitates π-π stacking with conserved hydrophobic residues (e.g., Phe, Tyr) in ATP-binding cleft |
Dimethoxyphenyl Ring | Anchors compound in hydrophobic pocket via van der Waals interactions; methoxy groups enhance affinity |
Acetamide Linker | Forms hydrogen bonds with catalytic loop residues (e.g., Asp, Lys) |
N-Methyl Group | Optimizes solubility and reduces off-target effects by minimizing ionic interactions |
The development of BQR-695 originated in antimalarial drug discovery. Initial phenotypic screens identified imidazopyrazines as potent inhibitors of Plasmodium blood-stage replication, with forward genetic resistance mapping revealing PfPI4KIIIβ as the target [3]. BQR-695 emerged as an optimized analogue within this chemotype, designed to enhance potency and pharmacokinetics. Mechanistically, it disrupts Plasmodium cytokinesis by inhibiting PfPI4KIIIβ-mediated PI4P production, which is essential for Rab11A-dependent vesicle trafficking during merozoite membrane assembly. Treatment with 0.5 µM BQR-695 causes rapid redistribution of the PI4P biosensor GFP-PHOsh2 from internal membranes to the parasite plasma membrane, confirming intracellular PI4P depletion. This leads to schizont-stage arrest characterized by incomplete merozoite formation, preventing erythrocyte reinvasion [3] [5] [6]. Crucially, BQR-695 exhibits no toxicity against human red blood cells (RBCs) at therapeutic concentrations, underscoring its selectivity window [5] [6].
In a pivotal therapeutic expansion, BQR-695 was repurposed as a broad-spectrum antiviral agent. This shift was driven by the recognition that human coronaviruses (HCoVs), including HCoV-OC43, HCoV-NL63, and HCoV-229E, hijack host PI4KIIIβ to generate replication organelles at the trans-Golgi network (TGN) [2]. Pharmacological inhibition of PI4KIIIβ by BQR-695 significantly diminished HCoV replication in cultured cells (MRC-5 and Caco-2 lines) by blocking viral particle transport. This effect operates via the protein kinase D (PKD)-PI4KIIIβ axis: PKD activates PI4KIIIβ to produce PI4P, which recruits effector proteins for Golgi-derived vesicle fission. BQR-695 disrupts this cascade, preventing the formation of PI4P-enriched membranes critical for coronavirus assembly and egress [2]. The compound’s efficacy across Plasmodium and diverse viruses underscores PI4KIIIβ as a conserved host-pathogen vulnerability, enabling a single-inhibitor strategy against phylogenetically distinct pathogens.
Table 3: Evolution of BQR-695 Applications Across Pathogens
Pathogenic Context | Mechanism of Action | Cellular Phenotype | Experimental Evidence |
---|---|---|---|
Plasmodium falciparum | Inhibits PfPI4KIIIβ → Depletes PI4P → Disrupts Rab11A-mediated merozoite membrane biogenesis | Schizont-stage arrest; incomplete cytokinesis | IC50 = 3.5 nM; GFP-PHOsh2 redistribution [3] [6] |
Human Coronaviruses | Inhibits hPI4KIIIβ → Blocks PKD-dependent PI4P production → Prevents TGN-derived vesicle transport | Reduced viral RNA synthesis and particle egress | Dose-dependent reduction in HCoV titres (MRC-5/Caco-2) [2] |
Concluding RemarksBQR-695 exemplifies a rationally designed small-molecule inhibitor whose trajectory spans from targeted antimalarial development to repurposed antiviral therapy. Its structural optimization for PI4KIIIβ inhibition enables dual-pathogen targeting by exploiting a shared reliance on PI4P-dependent membrane dynamics—whether in Plasmodium merozoite formation or coronavirus Golgi trafficking. This mechanistic convergence highlights PI4KIIIβ as a druggable node at the host-pathogen interface, positioning BQR-695 as a versatile tool for probing PI4P biology and a promising scaffold for broad-spectrum antipathogen agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7